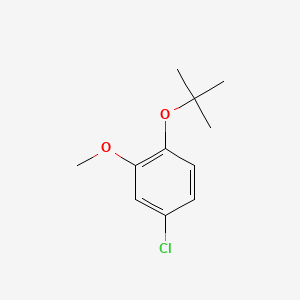![molecular formula C9H8F2N2 B13692200 1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole](/img/structure/B13692200.png)
1-[(2,2-Difluorocyclopropyl)methyl]-4-ethynylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33102220 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33102220 involves several steps, each requiring precise reaction conditions. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Steps: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step requires specific reagents and catalysts to achieve the desired product.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of MFCD33102220 is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, pressure, and reaction time.
Automated Purification: Advanced purification techniques are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD33102220 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.
Substitution: Substitution reactions occur when functional groups in the compound are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD33102220 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents under controlled temperature and pressure.
Major Products
Wissenschaftliche Forschungsanwendungen
MFCD33102220 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its therapeutic potential in treating diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of MFCD33102220 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific proteins or enzymes, altering their activity and leading to various biological effects.
Pathways Involved: The interaction with molecular targets triggers signaling pathways that result in the desired therapeutic or biological outcomes.
Vergleich Mit ähnlichen Verbindungen
MFCD33102220 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as MFCD33102221 and MFCD33102222.
Uniqueness: MFCD33102220 exhibits unique reactivity and biological activity compared to its analogs, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C9H8F2N2 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
1-[(2,2-difluorocyclopropyl)methyl]-4-ethynylpyrazole |
InChI |
InChI=1S/C9H8F2N2/c1-2-7-4-12-13(5-7)6-8-3-9(8,10)11/h1,4-5,8H,3,6H2 |
InChI-Schlüssel |
TYTHIYCHNIRALG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CN(N=C1)CC2CC2(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


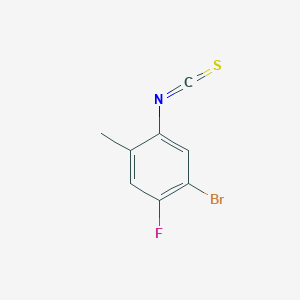
![4-[(Carboxymethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13692124.png)
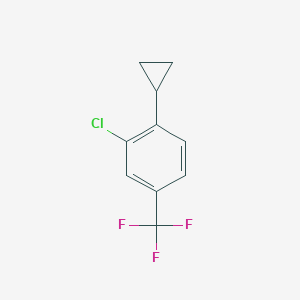
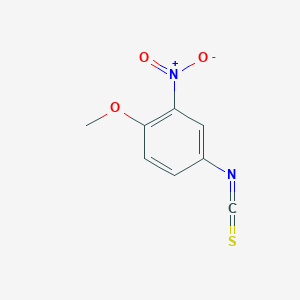
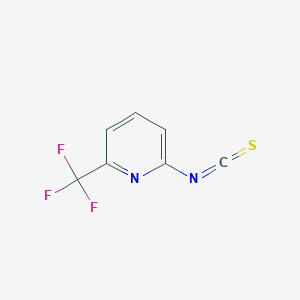
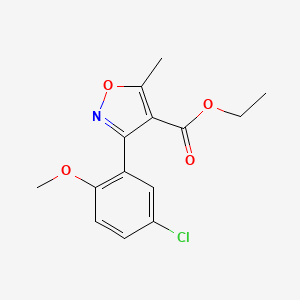
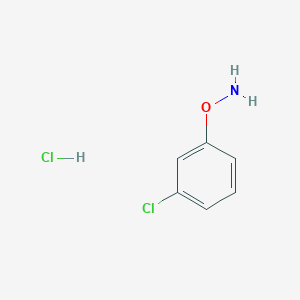
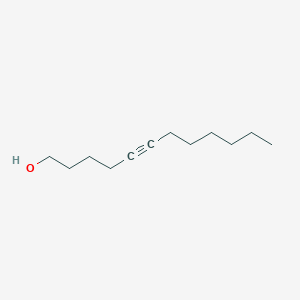
![Ethyl 4-(Diethoxyphosphoryl)-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13692153.png)
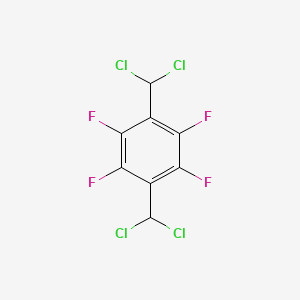
![2-(5-Chloro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13692165.png)
![8-Chloro-6-iodo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13692172.png)
![O-[3-(Benzyloxy)phenyl]hydroxylamine](/img/structure/B13692180.png)
